5-bromo-N-methyl-8-quinolinamine chemical structure and properties
5-bromo-N-methyl-8-quinolinamine chemical structure and properties
An In-depth Technical Guide to 5-bromo-N-methyl-8-quinolinamine: Synthesis, Properties, and Potential Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. Within this class, 8-aminoquinolines have garnered significant attention, particularly for their therapeutic properties, most notably as antimalarial agents.[1] This guide provides a comprehensive technical overview of a specific, less-explored derivative: 5-bromo-N-methyl-8-quinolinamine .
Due to the limited direct literature on this compound, this guide will adopt a first-principles approach, extrapolating its chemical characteristics, proposing a robust synthetic route, and discussing its potential applications based on the well-established chemistry of its parent molecules and related analogs. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced design and synthesis of novel quinoline derivatives.
Chemical Identity and Structure
5-bromo-N-methyl-8-quinolinamine is a halogenated derivative of N-methyl-8-quinolinamine. The introduction of a bromine atom at the 5-position and a methyl group on the exocyclic amine at the 8-position creates a unique electronic and steric profile, distinguishing it from its parent compounds, 8-aminoquinoline and N-methyl-8-quinolinamine.
The chemical structure features a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. The key functional groups are the bromine atom at position C5 and the N-methylamino group at position C8.
Caption: Chemical Structure of 5-bromo-N-methyl-8-quinolinamine
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C10H9BrN2 | Calculated |
| Molecular Weight | 237.10 g/mol | Calculated |
| Appearance | Likely a pale yellow to brown solid | Based on 8-aminoquinoline and its derivatives.[2] |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and chloroform. Limited solubility in water. | General solubility of quinoline derivatives. |
| Melting Point | Expected to be higher than N-methyl-8-quinolinamine due to the bromo substituent. | General trend for halogenated aromatic compounds. |
| CAS Number | Not assigned or not readily found in public databases. | Database Search |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 5-bromo-N-methyl-8-quinolinamine can be envisioned through a two-step process starting from the commercially available 8-aminoquinoline. This proposed pathway leverages established methodologies for the bromination of activated quinoline rings and subsequent N-alkylation.
Synthesis Workflow
Caption: Proposed Synthesis Workflow
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-bromo-8-aminoquinoline
This step involves the regioselective bromination of 8-aminoquinoline. The amino group at the 8-position is an activating group, directing electrophilic substitution to the 5- and 7-positions. Careful control of reaction conditions is necessary to favor mono-bromination at the 5-position.[3]
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Materials: 8-aminoquinoline, Bromine (Br2), Chloroform (CHCl3) or Acetonitrile (CH3CN), Sodium bicarbonate (NaHCO3) solution (5%), Sodium sulfate (Na2SO4).
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Procedure:
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Dissolve 8-aminoquinoline in a suitable solvent (e.g., chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the stirred solution.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a 5% aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-8-aminoquinoline.
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Step 2: Synthesis of 5-bromo-N-methyl-8-quinolinamine
This step involves the N-methylation of the primary amine of 5-bromo-8-aminoquinoline.
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Materials: 5-bromo-8-aminoquinoline, Methyl iodide (CH3I), Potassium carbonate (K2CO3), Acetone.
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Procedure:
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To a solution of 5-bromo-8-aminoquinoline in acetone, add potassium carbonate (as a base) and methyl iodide (as the methylating agent).
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Reflux the reaction mixture for several hours, monitoring its progress by TLC.
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After the reaction is complete, filter off the potassium carbonate and wash it with acetone.
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Evaporate the solvent from the filtrate under reduced pressure.
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The resulting crude product can be purified by column chromatography or recrystallization to yield pure 5-bromo-N-methyl-8-quinolinamine.
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Potential Applications in Research and Drug Development
The structural motifs within 5-bromo-N-methyl-8-quinolinamine suggest several avenues for its application, primarily in medicinal chemistry and analytical sciences.
Medicinal Chemistry
8-Aminoquinoline derivatives are a well-established class of antimalarial drugs, with primaquine and tafenoquine being notable examples.[1][4] These compounds are particularly effective against the latent liver stages of Plasmodium vivax and Plasmodium ovale.[5] The mechanism of action is thought to involve metabolic activation to reactive intermediates that induce oxidative stress in the parasite.[6]
The introduction of a bromine atom at the 5-position can modulate the electronic properties and metabolic stability of the quinoline ring. Halogenation is a common strategy in drug design to enhance binding affinity, improve pharmacokinetic properties, or block metabolic sites.
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Antimalarial Research: 5-bromo-N-methyl-8-quinolinamine could be investigated as a novel antimalarial agent, potentially with improved efficacy, a different resistance profile, or altered metabolic properties compared to existing 8-aminoquinolines.
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Antimicrobial and Anticancer Activity: The quinoline scaffold is present in numerous antibacterial and anticancer agents.[3][7] The introduction of bromine can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and leading to enhanced biological activity.[7] Therefore, this compound warrants investigation for its potential as a broad-spectrum anti-infective or as an anticancer agent.[8]
Analytical Chemistry
8-Hydroxyquinoline and its derivatives are well-known chelating agents used in the detection and quantification of metal ions. The nitrogen atom of the quinoline ring and the substituent at the 8-position can form stable complexes with various metals. While an N-methylamino group is a weaker chelator than a hydroxyl or thiol group, bromo-substituted quinolines have been explored as analytical reagents.[9] The bromine substituent can influence the electronic properties and thus the spectroscopic characteristics of the metal complexes, potentially leading to enhanced sensitivity or selectivity.[9]
Safety and Handling
As with any novel chemical compound, 5-bromo-N-methyl-8-quinolinamine should be handled with care in a laboratory setting. While specific toxicity data is unavailable, the safety precautions for related 8-aminoquinoline derivatives should be followed. These compounds can be harmful if swallowed, and may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-bromo-N-methyl-8-quinolinamine represents an intriguing yet underexplored molecule with significant potential in medicinal and analytical chemistry. By leveraging established synthetic methodologies, this compound can be accessed for further investigation. Its structural similarity to known bioactive 8-aminoquinolines suggests that it may possess valuable therapeutic properties, particularly as an antimalarial, antimicrobial, or anticancer agent. Furthermore, its potential as an analytical reagent warrants exploration. This guide provides a foundational framework for researchers to begin their investigation into the chemical and biological landscape of this promising quinoline derivative.
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